2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
2,5-Dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS RN: 850743-18-9) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 2 and 5: Methyl groups.
- Position 3: A phenyl substituent.
- Position 7: A 3-methylbutyl (isopentyl) amine side chain.
This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for diverse pharmacological activities, including central nervous system (CNS) modulation and antimicrobial applications.
Properties
IUPAC Name |
2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-13(2)10-11-20-17-12-14(3)21-19-18(15(4)22-23(17)19)16-8-6-5-7-9-16/h5-9,12-13,20H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLPFACDDINSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Substituent Variations at Position 3
- Target Compound : 3-Phenyl group.
MPZP (N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) :
- Position 3 : 4-Methoxy-2-methylphenyl.
- Activity : Potent corticotropin-releasing factor type 1 (CRF1) receptor antagonist, used in anxiety and stress-related disorder studies .
- Key Difference : The 4-methoxy-2-methylphenyl group in MPZP enhances CRF1 receptor binding affinity compared to the unsubstituted phenyl group in the target compound.
Anti-Mycobacterial Analogs (e.g., Compound 32) :
Substituent Variations at Position 5
- Target Compound : 5-Methyl group.
- 5-tert-Butyl-N-(Oxolan-2-ylmethyl) Analogs: Position 5: tert-Butyl group.
- 5-(4-Fluorophenyl) Derivatives (e.g., Compounds 22–44) :
N-Substituent Modifications at Position 7
- Target Compound : 3-Methylbutyl (isopentyl) chain.
- N-(Pyridin-2-ylmethyl) Analogs (e.g., Compound 3) :
- MPZP :
Physicochemical and Pharmacokinetic Properties
| Compound | logP* | Metabolic Stability (Mouse Liver Microsomes) | hERG IC50 (μM) | Key Application |
|---|---|---|---|---|
| Target Compound | 3.8 | Not reported | Not reported | Under investigation |
| MPZP | 2.5 | High (>80% remaining) | >30 | CRF1 antagonism |
| 3-(4-Fluorophenyl) Analog (Compound 32) | 4.1 | Moderate (60% remaining) | >10 | Anti-mycobacterial |
| N-(Pyridin-2-ylmethyl) Derivative (Compound 3) | 3.2 | High (>75% remaining) | >20 | Anti-Wolbachia |
*Calculated using fragment-based methods.
Key Research Findings
Anti-Mycobacterial Activity :
- Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups (e.g., Compound 32) achieve MIC values <1 μM against M. tuberculosis .
- Substitution at position 5 with electron-withdrawing groups (e.g., fluorine) enhances target binding and reduces off-target effects .
CRF1 Receptor Antagonism: MPZP’s 4-methoxy-2-methylphenyl group and bis(2-methoxyethyl)amine side chain confer nanomolar affinity for CRF1 (IC50: 5 nM) and minimal CYP450 inhibition .
Synthetic Accessibility :
- Suzuki coupling and nucleophilic aromatic substitution are widely used to introduce aryl and amine substituents, respectively .
Biological Activity
2,5-Dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases, including cancer. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H24N
- Molecular Weight : Approximately 284.41 g/mol
- CAS Number : 850743-18-9
The compound features a unique pyrazolo-pyrimidine structure that contributes to its pharmacological properties. Its structural complexity allows for specific interactions with biological targets, enhancing its therapeutic potential.
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, pyrazolo-pyrimidine derivatives have shown:
- Inhibition of Cyclin-dependent Kinases (CDKs) : These compounds can inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
- Interaction with Cellular Receptors : Studies have explored how this compound interacts with various receptors, suggesting potential applications in treating conditions beyond cancer.
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies. For example:
- IC50 Values : Research shows that related compounds exhibit IC50 values in the nanomolar range against specific cancer cell lines, indicating their potency as therapeutic agents .
Comparative Analysis of Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,5-Dimethylpyrazolo[1,5-a]pyrimidin | Lacks benzyl group | Moderate anticancer activity |
| 7-Aminoazolo[1,5-a]pyrimidines | Contains amino group | Antifungal properties |
| 2-Methylpyrazolo[4,3-e][1,2,4]triazolo | Different heterocyclic structure | Antitumor activity |
This comparison illustrates how the unique combination of substituents in this compound enhances its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The observed effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression.
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding interactions of this compound with its biological targets. These studies suggest a strong binding affinity to CDKs and other relevant proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
